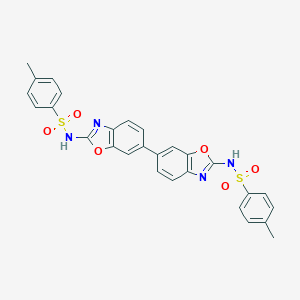amino]acetamide](/img/structure/B296166.png)
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. DMMA is a member of the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their antibacterial and antifungal properties.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been found to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and Hsp90, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, and has been shown to reduce the production of certain pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. This compound is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to work with in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers are also interested in studying the effects of this compound on other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, there is interest in developing new synthetic methods for this compound that could make it more accessible for use in research. Finally, there is interest in studying the safety and efficacy of this compound in humans, which could lead to the development of new pharmaceuticals based on this compound.
Conclusion:
This compound is a promising compound with potential use in a variety of research applications. Its inhibitory effects on enzymes and proteins involved in cell growth and proliferation make it a promising candidate for the development of new cancer therapies. This compound also has anti-inflammatory effects, and has been shown to have potential use in the treatment of neurodegenerative diseases. While there are some limitations to the use of this compound in lab experiments, its relative ease of synthesis and non-toxic nature make it a valuable tool for researchers. Future research on this compound will likely focus on the development of new therapeutic applications and the study of its safety and efficacy in humans.
合成方法
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with N-methylglycine methyl ester. The final product is obtained after purification using column chromatography.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have potential use in a variety of research applications. One such application is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C19H24N2O6S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-8-17(27-5)18(10-13)28(23,24)21(2)12-19(22)20-15-11-14(25-3)7-9-16(15)26-4/h6-11H,12H2,1-5H3,(H,20,22) |
InChI 键 |
NZZJTRVWKVVAEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)


![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)




![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

